molecular formula C13H18O9 B7911248 1,2,3,5-Tetra-O-acetyl-b-L-ribofuranose

1,2,3,5-Tetra-O-acetyl-b-L-ribofuranose

Cat. No.: B7911248
M. Wt: 318.28 g/mol
InChI Key: IHNHAHWGVLXCCI-UMSGYPCISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,5-Tetra-O-acetyl-b-L-ribofuranose is a chemical compound with the molecular formula C13H18O9. It is a derivative of ribose, a pentose sugar, where four hydroxyl groups are acetylated. This compound is often used as an intermediate in the synthesis of nucleosides and other biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,5-Tetra-O-acetyl-b-L-ribofuranose can be synthesized from ribose through a series of acetylation reactions. The process typically involves the use of acetic anhydride and a catalyst such as sodium acetate or pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups .

Industrial Production Methods

In an industrial setting, the production of this compound involves the acetylation of ribose using acetic anhydride in the presence of a catalyst. The reaction mixture is heated to reflux, and the product is purified through crystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

1,2,3,5-Tetra-O-acetyl-b-L-ribofuranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,3,5-Tetra-O-acetyl-b-L-ribofuranose is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of 1,2,3,5-Tetra-O-acetyl-b-L-ribofuranose involves its conversion to ribose or ribose derivatives through hydrolysis or substitution reactions. These derivatives can then participate in various biochemical pathways, including nucleic acid synthesis and carbohydrate metabolism .

Comparison with Similar Compounds

1,2,3,5-Tetra-O-acetyl-b-L-ribofuranose can be compared with other acetylated ribose derivatives, such as:

The uniqueness of this compound lies in its specific stereochemistry, which can influence its reactivity and the types of derivatives formed .

Properties

IUPAC Name

[(2S,3R,4R,5S)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11+,12+,13+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNHAHWGVLXCCI-UMSGYPCISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@H]1[C@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.